2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid is a fluorinated organic compound with the molecular formula C7H3F5O2S. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a thiophene ring, making it a compound of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid typically involves the introduction of fluorine atoms into the thiophene ring. One common method is the fluorination of thiophene derivatives using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorinated positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or thiols .
Scientific Research Applications
2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- 2,2-Difluoro-2-(trifluoromethoxy)acetic acid
- 2,2-Difluoro-2-(2-(trifluoromethyl)-1,3-thiazol-4-yl)acetic acid
Uniqueness
2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. The combination of difluoro and trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H3F5O2S |
---|---|
Molecular Weight |
246.16 g/mol |
IUPAC Name |
2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid |
InChI |
InChI=1S/C7H3F5O2S/c8-6(9,5(13)14)3-1-2-4(15-3)7(10,11)12/h1-2H,(H,13,14) |
InChI Key |
QMUCVFOCILOKSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.